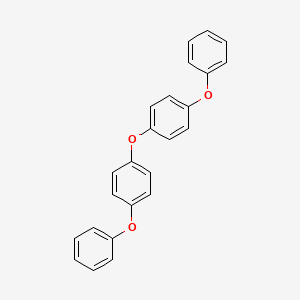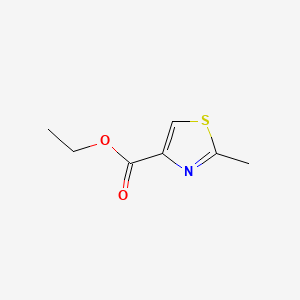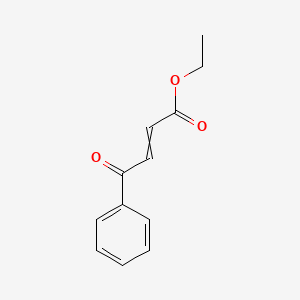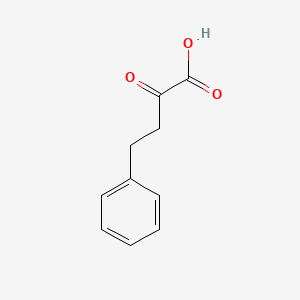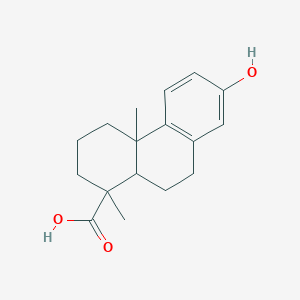
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a natural product found in Podocarpus fasciculus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Stereocontrolled Synthesis : A study by Banerjee et al. (1979) focused on the stereocontrolled synthesis of related compounds, which are potential intermediates for diterpenoid synthesis. This research contributes to the broader understanding of the chemical synthesis processes involving similar compounds (Banerjee, Ceballo, Vallejo, & Bolivar, 1979).
- Stereochemistry of Cyclic Compounds : Andreev and Kucherov (1961) investigated the stereochemistry of cyclic compounds related to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid, offering insights into the structural aspects of these types of compounds (Andreev & Kucherov, 1961).
- Crystal Structure Analysis : Mague, Ensley, and Chen (2001) examined the crystal structure of a similar compound, providing valuable information on the molecular geometries and hydrogen bonding patterns, which are essential for understanding the physical properties of these substances (Mague, Ensley, & Chen, 2001).
Chemical Properties and Applications
- Hydrogen-Bonding Patterns : Lalancette, Coté, and Thompson (1997) studied the hydrogen-bonding patterns of a bicyclic γ-keto acid, similar to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. Their findings contribute to understanding the intermolecular interactions which are crucial in various chemical and biological processes (Lalancette, Coté, & Thompson, 1997).
- Synthesis of Derivatives and Esters : Ananthanarayanan et al. (1977) focused on synthesizing hexa- and octa-hydrophenanthrene derivatives, exploring alternative methods of compound creation. This research helps in understanding the synthetic pathways and potential applications of these derivatives in various fields (Ananthanarayanan, Anand, Bindra, Neyyarapally, & Rastogi, 1977).
- Organic Synthesis Using Silicon-Containing Compounds : Fleming and Ghosh (1998) discussed the use of silicon-containing compounds in organic synthesis, which is relevant for the synthesis of complex molecules like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Fleming & Ghosh, 1998).
Additional Insights
- Extraction and Analysis : Studies like those by Yamaguchi et al. (1988), which focus on the synthesis of polyether carboxylic acids and their role as carriers in ion transport, can provide insights into the extraction and analysis techniques applicable to compounds like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).
Propiedades
Nombre del producto |
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20) |
Clave InChI |
DWHTYLMRWXUGJL-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



